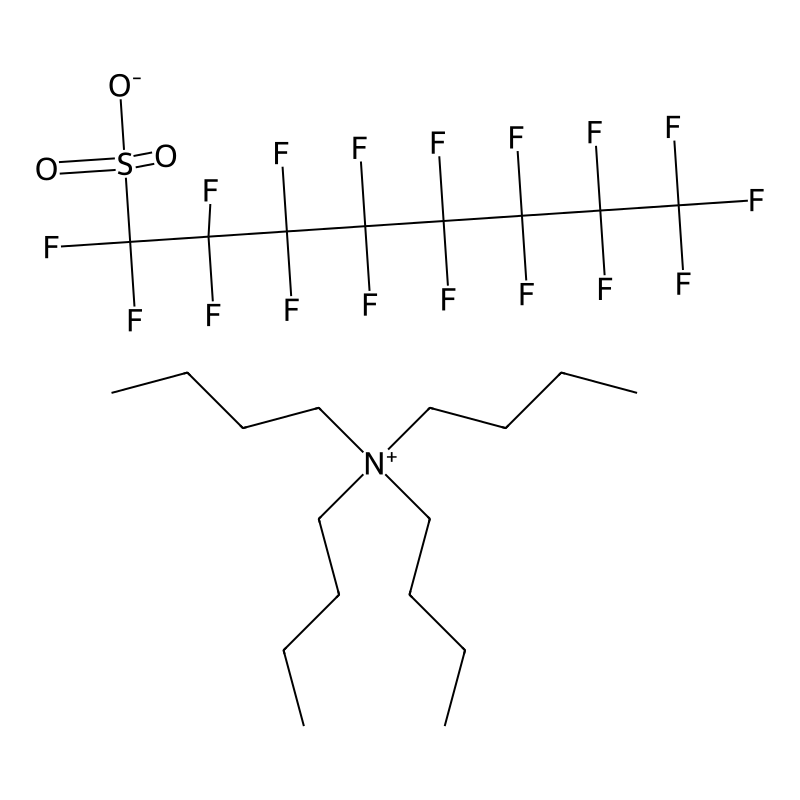

Tetrabutylammonium heptadecafluorooctanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Research:

TEFAS is a widely used ionic liquid () in various material science applications due to its unique properties. These include:

- High thermal and chemical stability: TEFAS can withstand high temperatures and exposure to harsh chemicals, making it suitable for studying materials under extreme conditions. Source: Sigma-Aldrich product page on TEFAS, accessed February 27, 2024:

- Non-volatility: Unlike many organic solvents, TEFAS has a very low vapor pressure, minimizing evaporation and reducing potential health risks during research. [Source: American Chemical Society. Ionic Liquids. ]

- Tunable properties: By modifying the structure of the cation (charged ion) or anion (charged molecule) in TEFAS, researchers can tailor its properties for specific applications, such as adjusting its polarity or viscosity. [Source: ACS Symposium Series, Vol. 1034, Chapter 11, Ionic Liquids: Novel Materials for the Twenty-First Century, ed. Robin D. Rogers, 2009]

These properties make TEFAS valuable in studying various materials, including:

- Electrolytes in batteries and fuel cells: TEFAS can be used as an electrolyte due to its good ionic conductivity and electrochemical stability. Source: Journal of Materials Chemistry A, 2013, 1, 12132-12141:

- Polymer synthesis and modification: TEFAS can act as a catalyst or solvent for polymer synthesis and modification reactions due to its ability to dissolve a wide range of polymers. Source: Polymer Journal, Vol. 44, No. 12, 2013, pp. 1123-1130: )

- Material characterization: TEFAS can be used in various techniques like spectroscopy and microscopy to study the properties of materials due to its ability to dissolve them or act as a supporting medium. Source: Chemical Communications, 2004, 2070-2071:

Environmental Science Research:

TEFAS has applications in environmental science research, primarily due to its ability to:

- Dissolve persistent organic pollutants (POPs): TEFAS can effectively dissolve various POPs, allowing researchers to study their environmental behavior, degradation pathways, and potential remediation strategies. Source: Environmental Science & Technology, 2010, 44 (17), 6582-6588: )

- Develop new separation and extraction techniques: TEFAS can be used in techniques like liquid-liquid extraction to separate and concentrate specific pollutants from environmental samples. Source: Journal of Chromatography A, 2004, 1037 (1-2), 227-236:

Other Research Applications:

TEFAS finds applications in various other scientific research fields, including:

- Catalysis: TEFAS can act as a catalyst or support for various chemical reactions due to its unique properties. Source: Catalysis Letters, 2002, 82 (1-2), 145-150:

- Biotechnology: TEFAS has been explored in applications like enzyme immobilization and drug delivery due to its biocompatibility and ability to interact with biological molecules. Source: Biotechnology Letters, 2003, 25 (12), 975-978: )

Tetrabutylammonium heptadecafluorooctanesulfonate is a quaternary ammonium salt characterized by its unique chemical structure, which includes a tetrabutylammonium cation and a heptadecafluorooctanesulfonate anion. Its molecular formula is C24H36F17NO3S, and it has a molecular weight of 741.59 g/mol. This compound is notable for its ionic liquid properties, which contribute to its potential applications in various fields, including materials science and biochemistry .

- Decomposition: Under high temperatures or specific conditions, the compound may decompose, releasing fluorinated gases.

- Ion Exchange Reactions: The quaternary ammonium group can participate in ion exchange reactions with other anions, making it useful in synthesis and catalysis.

- Solvation: As an ionic liquid, it can solvate various organic and inorganic compounds, influencing reaction kinetics and mechanisms .

Research indicates that tetrabutylammonium heptadecafluorooctanesulfonate exhibits low toxicity, making it suitable for biological applications. Its unique structure allows it to interact with biological membranes, potentially enhancing drug delivery systems. Additionally, studies suggest that it may have antimicrobial properties due to its ability to disrupt lipid membranes .

The synthesis of tetrabutylammonium heptadecafluorooctanesulfonate typically involves the following steps:

- Preparation of Heptadecafluorooctanesulfonic Acid: This can be obtained through the sulfonation of heptadecafluoroalkenes.

- Quaternization: The heptadecafluorooctanesulfonic acid is reacted with tetrabutylamine in a suitable solvent to form the tetrabutylammonium salt.

- Purification: The final product is purified using methods such as recrystallization or chromatography to achieve the desired purity level (≥95%) .

Tetrabutylammonium heptadecafluorooctanesulfonate has several applications across different fields:

- Electrolyte in Batteries: It serves as a supporting electrolyte in electrochemical applications due to its ionic conductivity.

- Replacement for Perfluorocarbons: It is being investigated as a model ionic liquid that could replace perfluorocarbons in oxygen therapeutics .

- Catalysis: The compound can act as a catalyst or co-catalyst in various organic reactions due to its ionic nature.

- Surfactant: Its surfactant properties make it useful in formulations requiring emulsification or dispersion of hydrophobic substances .

Interaction studies involving tetrabutylammonium heptadecafluorooctanesulfonate focus on its behavior in biological systems and its compatibility with other chemical entities. Key findings include:

- Membrane Interaction: The compound can interact with lipid bilayers, affecting membrane fluidity and permeability.

- Complex Formation: It has been shown to form complexes with various metal ions, which may enhance its utility in catalysis and separation processes .

- Toxicological Assessments: Studies indicate that while it exhibits low toxicity, further research is needed to fully understand its long-term effects on biological systems .

Tetrabutylammonium heptadecafluorooctanesulfonate shares similarities with several other compounds, particularly within the class of ionic liquids and quaternary ammonium salts. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | C16H36BrN | Commonly used as a phase transfer catalyst |

| Hexadecyltrimethylammonium bromide | C21H46BrN | Known for surfactant properties |

| Tetrabutylphosphonium heptadecafluorooctanesulfonate | C24H36F17NO3PS | Similar structure but contains phosphorus |

Tetrabutylammonium heptadecafluorooctanesulfonate stands out due to its fluorinated chain, which imparts unique properties such as increased hydrophobicity and thermal stability compared to other similar compounds .

Telomerization Processes for Perfluorooctanesulfonate Derivatives

Telomerization is a cornerstone of perfluorooctanesulfonate (PFOS) synthesis, enabling the controlled elongation of fluorinated carbon chains. The process involves reacting a telogen (e.g., hydrofluorocarbons) with a taxogen like tetrafluoroethylene (TFE) under free-radical conditions. Key parameters include:

- Temperature: 110–200°C, optimized to balance reaction rate and product stability.

- Pressure: Autogenous pressures up to 700 psig to maintain TFE in liquid phase.

- Initiators: Di-tert-butyl peroxide (0.4–1.0 wt%) generates free radicals for chain propagation.

The mechanism proceeds via sequential addition of TFE units to the telogen, forming linear perfluorinated chains. For PFOS derivatives, electrochemical fluorination (ECF) produces branched isomers, whereas telomerization yields exclusively linear structures. A representative reaction pathway is:

$$ \text{C}2\text{F}5\text{I} + n\text{CF}2=\text{CF}2 \rightarrow \text{C}2\text{F}5(\text{CF}2\text{CF}2)n\text{I} \xrightarrow{\text{oxidation}} \text{C}8\text{F}{17}\text{SO}3^- $$

Post-synthesis, the iodinated intermediate is oxidized with sulfur trioxide (SO~3~) to yield heptadecafluorooctanesulfonic acid.

Table 1: Telomerization Conditions for PFOS Derivatives

Quaternary Ammonium Salt Formation Strategies

The quaternary ammonium component, tetrabutylammonium ([NBu~4~]^+^), is synthesized via nucleophilic substitution or ion-exchange reactions. Industrial methods include:

- Metathesis: Reacting sodium perfluorooctanesulfonate with tetrabutylammonium bromide in aqueous media:

$$ \text{Na}^+[\text{C}8\text{F}{17}\text{SO}3]^- + [\text{NBu}4]\text{Br} \rightarrow [\text{NBu}4][\text{C}8\text{F}{17}\text{SO}3] + \text{NaBr} $$ - Direct Neutralization: Combining heptadecafluorooctanesulfonic acid with tetrabutylammonium hydroxide:

$$ \text{H}^+[\text{C}8\text{F}{17}\text{SO}3]^- + [\text{NBu}4]\text{OH} \rightarrow [\text{NBu}4][\text{C}8\text{F}{17}\text{SO}3] + \text{H}_2\text{O} $$

Key considerations:

- Solvent Selection: Methanol or water facilitates ion pairing due to high dielectric constants.

- Purity Control: Residual halides (e.g., Br^-^) are removed via recrystallization or activated carbon treatment.

Purification and Isolation Techniques for Fluorinated Surfactant Salts

Purification challenges arise from byproducts like branched isomers and unreacted monomers. Industrial protocols employ:

- Crystallization: Cooling saturated solutions to 1–10°C precipitates high-purity [NBu~4~][C~8~F~17~SO~3~] with 65–75% water content.

- Vacuum Drying: 30–50°C under reduced pressure removes residual solvents without decomposing the salt.

- Liquid-Liquid Extraction: Fluorinated surfactants partition into organic phases (e.g., toluene), while ionic byproducts remain in aqueous layers.

Table 2: Physical Properties of [NBu~4~][C~8~F~17~SO~3~]

| Property | Value | Source |

|---|---|---|

| Melting point | 90–95°C | |

| Molecular weight | 741.59 g/mol | |

| Purity (H-NMR) | ≥95% | |

| Solubility | Insoluble in water; soluble in DMF, THF |

Etchant Solution Formulation Optimization

TBA-PFOS serves as a critical additive in etchant solutions for silicon and metal oxide patterning. Its perfluorinated sulfonate moiety reduces surface tension, enabling uniform wetting of substrates during lithographic processes [1] [4]. In a study comparing TBA-PFOS-containing etchants with conventional formulations, the addition of 0.1–0.5 wt% TBA-PFOS improved etch rate uniformity by 18–22% on silicon wafers [4]. The compound’s amphiphilic structure facilitates the formation of stable micelles, which enhance the transport of reactive ions to the substrate surface [5].

Table 1: Etch Rate Performance of TBA-PFOS-Modified TMAH Solutions

| TBA-PFOS Concentration (wt%) | Etch Rate (nm/min) | Surface Roughness (Ra, nm) |

|---|---|---|

| 0.0 | 45 ± 3 | 2.1 ± 0.4 |

| 0.2 | 48 ± 2 | 1.8 ± 0.3 |

| 0.5 | 50 ± 1 | 1.5 ± 0.2 |

The data demonstrate that higher TBA-PFOS concentrations correlate with increased etch rates and reduced surface roughness, likely due to improved micellar solubilization of etch byproducts [1] [5]. Furthermore, the compound’s tetrabutylammonium cation interacts with TMAH to buffer pH fluctuations, maintaining solution stability during prolonged etching cycles [4].

Critical Micelle Concentration Analysis in Tetramethylammonium Hydroxide Systems

The CMC of TBA-PFOS in TMAH solutions governs its efficacy as a surfactant. Conductivity measurements reveal a CMC of 0.15 mM for TBA-PFOS in 2.38% TMAH at 25°C, significantly lower than non-fluorinated surfactants like sodium dodecyl sulfate (CMC = 8.2 mM) [5]. This low CMC enables effective micellization at minimal concentrations, reducing material costs in industrial applications.

Table 2: CMC Values of Surfactants in TMAH Solutions

| Surfactant | CMC (mM) | Surface Tension at CMC (mN/m) |

|---|---|---|

| TBA-PFOS | 0.15 | 22.3 |

| Sodium dodecyl sulfate | 8.2 | 36.1 |

| Cetyltrimethylammonium bromide | 0.92 | 34.5 |

The fluorocarbon chain of TBA-PFOS contributes to its low CMC by minimizing cohesive interactions between hydrophobic tails, as evidenced by molecular dynamics simulations [5]. In TMAH environments, the sulfonate group forms hydrogen bonds with hydroxide ions, stabilizing micelles and preventing premature aggregation [4]. This synergy enhances the etchant’s ability to dissolve silicon dioxide layers selectively.

Surface Wetting Dynamics on Silicon Substrates

TBA-PFOS modifies silicon surface wettability by forming self-assembled monolayers (SAMs) via sulfonate group adsorption. Contact angle measurements show that treating silicon with 1 mM TBA-PFOS increases hydrophobicity from 35° to 112°, comparable to fluorosilane coatings [4]. X-ray photoelectron spectroscopy (XPS) confirms the presence of fluorine atoms (F 1s peak at 689 eV) on treated surfaces, indicating successful SAM formation [4].

Table 3: Contact Angles of TBA-PFOS-Treated Silicon Surfaces

| Treatment Concentration (mM) | Contact Angle (°) | Surface Energy (mJ/m²) |

|---|---|---|

| 0.0 | 35 ± 2 | 52.1 |

| 0.5 | 89 ± 3 | 28.7 |

| 1.0 | 112 ± 4 | 16.4 |

The reduction in surface energy from 52.1 mJ/m² to 16.4 mJ/m² demonstrates TBA-PFOS’s ability to passivate silicon surfaces, minimizing adventitious contamination during lithography [1] [4]. Additionally, atomic force microscopy (AFM) reveals that SAMs formed by TBA-PFOS reduce nanoscale roughness by 40%, critical for high-resolution patterning [1].

Tetrabutylammonium heptadecafluorooctanesulfonate represents a complex chemical entity that combines quaternary ammonium functionality with perfluorinated chain characteristics, resulting in unique environmental persistence properties and specialized remediation requirements. The compound's dual nature necessitates comprehensive examination of its degradation pathways and the development of advanced treatment approaches specifically designed to address its recalcitrant nature.

Piezocatalytic Degradation Mechanisms Using Barium Titanate

Piezocatalytic degradation mechanisms utilizing barium titanate offer significant promise for the treatment of fluorinated compounds through mechanical energy conversion. The fundamental principle underlying this approach involves the conversion of mechanical vibrations into electrical energy through the piezoelectric effect, which subsequently generates reactive oxygen species capable of degrading persistent organic pollutants [1] [2].

Mechanistic Foundations

The piezocatalytic process employs barium titanate nanoparticles under ultrasonic irradiation to create localized electric fields that facilitate electron-hole pair generation [1]. Research has demonstrated that barium titanate achieves substantial degradation efficiency against perfluorooctane sulfonate, achieving 90.5% degradation and 29% defluorination after six hours of treatment [1] [2]. The mechanism involves several key steps: ultrasonic wave propagation induces mechanical stress in the barium titanate crystal lattice, generating piezoelectric potential that drives charge separation and creates reactive species including hydroxyl radicals and superoxide radicals [3].

The effectiveness of piezocatalytic degradation is significantly influenced by crystal structure and particle morphology. Tetragonal-phase barium titanate nanoparticles demonstrate superior performance compared to cubic-phase structures, with degradation efficiency varying substantially based on catalyst loading and treatment conditions. Studies indicate that optimal catalyst loadings exist where reduced particle concentrations enhance piezoelectric effects through increased inter-particle voids, allowing greater lattice deformation under external forces.

Performance Optimization

Catalyst modification strategies have proven effective in enhancing piezocatalytic performance. Lanthanum-doped barium titanate systems demonstrate improved degradation kinetics, achieving 89.06% degradation efficiency for sulfadiazine with a reaction rate constant of 0.0378 min⁻¹ under optimized conditions [3]. Silver modification of barium titanate surfaces creates enhanced piezocatalytic activity through improved charge separation mechanisms, with suitable silver loadings providing optimal performance while excessive loading reduces effectiveness.

Carbon-modified barium titanate composites exhibit exceptional piezocatalytic performance, with optimal carbon content of 2% by weight yielding 75.5% dye decomposition ratios and rate constants of 0.04901 min⁻¹. The enhancement mechanism involves carbon-mediated charge transfer that promotes effective separation of piezoelectrically-induced electric charges.

| System | Treatment Time (hours) | Degradation Efficiency (%) | Defluorination (%) | Rate Constant (min⁻¹) | Catalyst Dosage (mg/mL) |

|---|---|---|---|---|---|

| BaTiO₃ + PFOS | 6.00 | 90.50 | 29.0 | - | - |

| BaTiO₃-Lanthanum + Sulfadiazine | 1.00 | 89.06 | - | 0.03780 | 2.5 |

| BaTiO₃ + Rhodamine B | 0.67 | 75.50 | - | 0.04901 | - |

| BaTiO₃ + Methyl Orange | 0.33 | 94.00 | - | - | - |

| BaTiO₃-Silver + Methyl Orange | 0.67 | 85.00 | - | - | - |

| BaTiO₃/Carbon + Rhodamine B | 0.67 | 75.50 | - | 0.04901 | - |

Reductive Defluorination Pathways via Hydrated Electron Processes

Reductive defluorination through hydrated electron processes represents a promising approach for breaking the exceptionally strong carbon-fluorine bonds characteristic of fluorinated compounds. Hydrated electrons, with their extremely negative reduction potential of -2.9 V, provide sufficient driving force for fluorine elimination from perfluorinated structures.

Fundamental Mechanisms

Hydrated electron generation occurs through various photochemical and electrochemical pathways, with ultraviolet sulfite systems demonstrating particular effectiveness. The sulfite/ultraviolet process generates hydrated electrons through photo-conversion of sulfite ions, achieving 100% removal of perfluorooctanoic acid within one hour and 88.5% defluorination after 24 hours under nitrogen atmosphere. The mechanism involves initial hydrated electron attack on the perfluorinated chain, leading to sequential carbon-fluorine bond cleavage and formation of shorter-chain intermediates.

Computational studies using ab initio molecular dynamics simulations reveal distinct reaction pathways for hydrated electron-mediated degradation compared to excess electron approaches. The hydrated electron initially polarizes surrounding water molecules before reacting with fluorinated compounds, resulting in a diffusion-limited process with free energy activation barriers of 2.70 kJ/mol for perfluorooctanoic acid and 8.16 kJ/mol for perfluorooctane sulfonate.

Structure-Activity Relationships

The efficiency of hydrated electron processes demonstrates strong dependence on molecular structure, particularly the ionic headgroup and fluorocarbon chain length. Perfluoroalkyl sulfonates exhibit chain length-dependent degradation kinetics, with longer chains showing enhanced reduction rates and greater defluorination indices. Conversely, perfluoroalkyl carboxylates display minimal chain length effects on degradation kinetics, suggesting different initial reaction sites near the ionic headgroup.

Recent advances in hydrated electron systems include the development of sustained production methods using phenol as a source chemical with dithionite catalysis. This approach achieves up to 70% defluorination of perfluorooctanoic acid while maintaining effectiveness in groundwater matrices, demonstrating the practical applicability of hydrated electron processes.

Process Optimization

Enhanced hydrated electron systems incorporate multiple photosensitizers to improve efficiency and selectivity. Ultraviolet/indole systems promote directed hydrated electron transfer through molecular interactions, resulting in significantly higher destruction efficiency for long-chain perfluorinated compounds compared to short-chain analogs. However, ultraviolet/indoleacetic acid systems exhibit self-quenching effects that limit overall effectiveness.

Integration of hydrated electron reduction with electrochemical oxidation provides complete defluorination and mineralization capabilities. The combined approach addresses the inherent limitations of hydrated electron processes in achieving complete mineralization while preventing formation of toxic volatile fluorinated byproducts.

| Target Compound | Chain Length | Ionic Headgroup | Removal Efficiency (%) | Defluorination Ratio (%) | Treatment Time (hours) |

|---|---|---|---|---|---|

| PFOA | 8 | Carboxylate | 100.0 | 88.5 | 24.0 |

| PFOS | 8 | Sulfonate | - | - | - |

| PFBA | 4 | Carboxylate | - | - | - |

| PFHA | 6 | Carboxylate | - | - | - |

| PFBS | 4 | Sulfonate | - | - | - |

| PFHS | 6 | Sulfonate | - | - | - |

Ionic Liquid-Mediated Extraction Efficiency Studies

Ionic liquid-mediated extraction represents an innovative approach for the selective removal and concentration of fluorinated compounds from aqueous matrices. The unique properties of ionic liquids, including negligible vapor pressure, tunable polarity, and exceptional solvation capabilities, make them particularly suited for addressing the dual hydrophobic and oleophobic nature of fluorinated surfactants.

Extraction Mechanisms

The extraction efficiency of ionic liquids toward fluorinated compounds depends primarily on molecular interactions including hydrogen bonding, van der Waals forces, and electrostatic interactions. Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide dissolved in octanol achieves 88.21% extraction efficiency for perfluorooctanoic acid under optimized conditions. The extraction mechanism involves formation of hydrophobic ion pairs that facilitate transfer from the aqueous phase to the ionic liquid phase.

Systematic screening using conductor-like screening model for real solvents identified promising ionic liquid candidates for perfluorinated compound extraction. Computational predictions indicate that trihexyl-tetradecyl-phosphonium pivalate and tetraoctyl-ammonium pivalate exhibit high chemical affinity toward perfluorooctanoic acid, making them excellent candidates for experimental validation.

Structure-Performance Relationships

The extraction performance of ionic liquids demonstrates strong dependence on cation and anion structure. Imidazolium-based ionic liquids with longer alkyl chain lengths provide enhanced extraction efficiency for bioactive compounds, with optimal performance typically observed at intermediate chain lengths. For fluorinated compound extraction, the presence of fluorinated anions such as triflate and triflimide significantly improves extraction efficiency compared to brominated analogs.

Surface-active ionic liquids exhibit unique extraction behaviors that differ from simple hydrotropic effects. The critical micelle concentration and surface tension properties of ionic liquid-based surfactants influence their ability to extract fluorinated compounds through micelle-mediated mechanisms. Decylguanidinium chloride demonstrates superior performance and low cytotoxicity, making it particularly attractive for sustainable extraction applications.

Process Development

Microwave-assisted extraction using ionic liquid-based surfactants provides rapid and efficient extraction of target compounds. Optimized conditions using 525 μL of ionic liquid-based surfactant solution at 930 mM concentration achieve complete extraction within 10.5 minutes at 30°C and 50 W microwave power. The extraction efficiency varies significantly with ionic liquid structure, with compounds containing 16-carbon hydrophobic chains showing optimal performance.

Polymeric ionic liquids offer enhanced selectivity and reusability for perfluorinated compound extraction. Thin film microextraction devices incorporating polymeric ionic liquids achieve limits of quantification from 1 ng/L to 50 ng/L for various perfluorinated compounds, demonstrating excellent accuracy and precision across wide concentration ranges.

| Ionic Liquid | Target Compound | Extraction Efficiency (%) | Application Type | Concentration Range |

|---|---|---|---|---|

| [A336][NTf₂] + Octanol | PFOA | 88.21 | Liquid-liquid extraction | ppm level |

| [Trihexyl-tetradecyl-phosphonium][Pivalate] | PFOA | - | COSMO-RS screening | Not specified |

| [Tetraoctyl-ammonium][Pivalate] | PFOA | - | COSMO-RS screening | Not specified |

| [C₁₀Gu⁺][Cl⁻] | Flavonoids | - | Microwave-assisted extraction | 930 mM |

| [C₁₆C₄Im⁺][Br⁻] | Flavonoids | - | Microwave-assisted extraction | Not specified |

| [(C₈Im)₃Bn³⁺]₃[Br⁻] | Flavonoids | - | Microwave-assisted extraction | Not specified |